molecular formula C18H21NO3S B5530950 Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B5530950
M. Wt: 331.4 g/mol
InChI Key: LACLMKSVEFRBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

The synthesis of Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzoic acid, ethyl thiophene-3-carboxylate, and suitable amines.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids, while solvents like dichloromethane or ethanol are employed to dissolve the reactants.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups within the molecule. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects.

    Material Science: Thiophene derivatives, including this compound, are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Industrial Applications: The compound can be utilized as a corrosion inhibitor and in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins within biological systems, leading to modulation of their activity.

    Pathways Involved: The pathways affected by the compound can vary depending on its specific biological activity.

Comparison with Similar Compounds

Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives to highlight its uniqueness:

Properties

IUPAC Name

ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-6-22-18(21)15-12(4)13(5)23-17(15)19-16(20)14-8-7-10(2)11(3)9-14/h7-9H,6H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACLMKSVEFRBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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